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Compound of Interest

Compound Name: 2,5,8-Trimethylquinolin-4-ol

CAS No.: 54598-17-3

Cat. No.: B1266977

Get Quote

Executive Summary & Chemical Architecture
2,5,8-Trimethylquinolin-4-ol (TMQ-4-OH) is a privileged heterocyclic scaffold.[1] Unlike simple

quinolines, the presence of methyl groups at the 5- and 8-positions introduces significant steric

and electronic constraints that dictate its reactivity profile.

This guide provides a modular workflow for functionalizing TMQ-4-OH. We prioritize

regiocontrol, leveraging the distinct electronic environments of the C4-hydroxyl, the C3-

nucleophilic center, and the activated C2-methyl group.

The Reactivity Landscape
The molecule exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-

quinolone) forms. In solution, the 4-quinolone form predominates, rendering the C3 position

nucleophilic (enamine-like) and the C2-methyl group acidic.[1]

Critical Steric Note: The 5-methyl group exerts a peri-effect, sterically crowding the C4 position.

[1] Standard protocols for 4-chloro substitution often fail without thermal boosting or catalyst

optimization.[1]
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Figure 1: The divergent reactivity map of 2,5,8-trimethylquinolin-4-ol.

Module A: The C4-Gateway (Chlorination)
Converting the C4-OH to a C4-Cl is the most critical step, transforming a poor leaving group

into a versatile handle for nucleophilic aromatic substitution (

) or Palladium-catalyzed coupling.[1]

Mechanism & Rationale
We utilize Phosphorus Oxychloride (

) as both reagent and solvent.[2] The reaction proceeds via a Vilsmeier-Haack-type mechanism
where the quinolone oxygen attacks the electrophilic phosphorus, forming a dichlorophosphate
intermediate that is displaced by chloride.

Expert Insight: The 5-methyl group hinders the approach of the nucleophile. We recommend

adding a catalytic amount of DMF to form the highly reactive Vilsmeier reagent (

), which accelerates the activation step.

Protocol: Deoxychlorination
Reagents: TMQ-4-OH (1.0 equiv),

(5.0 equiv), DMF (catalytic, 3-5 drops).[1]

Setup: Charge a dry round-bottom flask with TMQ-4-OH.
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Addition: Add

slowly at room temperature under

(exothermic). Add catalytic DMF.

Reaction: Heat to reflux (105°C).

Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1). The starting material (polar,

stays at baseline) will disappear; the product (non-polar) will move to

.

Time: Due to 5-Me sterics, reaction may require 4–6 hours (vs. 1–2 hours for simple

quinolines).[1]

Workup (Quench):

Cool the mixture to RT.

CRITICAL SAFETY: Pour the reaction mixture slowly onto crushed ice/water with vigorous

stirring.

hydrolysis is violent.

Neutralize with

or saturated

to pH 8–9.

Isolation: Extract with

(3x). Wash combined organics with brine, dry over

, and concentrate.

Purification: Recrystallize from Hexane/EtOH or flash chromatography.

Self-Validating Check:
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NMR: Loss of the broad OH/NH signal (>11 ppm).

MS: Observation of the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio).

Module B: C3-Functionalization (Electrophilic
Substitution)[1]
The C3 position is electron-rich due to the enamine character of the 4-quinolone tautomer. It

readily reacts with electrophiles.

Protocol: Regioselective C3-Bromination
Reagents: TMQ-4-OH (1.0 equiv), N-Bromosuccinimide (NBS) (1.1 equiv), Acetonitrile (

).[1]

Dissolution: Dissolve TMQ-4-OH in

(0.1 M).

Addition: Add NBS portion-wise at room temperature.

Note: The reaction is usually fast (30 min – 2 hrs).

Workup: The product often precipitates out of the acetonitrile solution. Filter the solid. If no

precipitate, dilute with water and filter.

Purification: Wash the cake with cold water and cold MeOH.

Why this works: The 5-methyl and 8-methyl groups block the other potential electrophilic sites

on the benzene ring, ensuring exclusive C3 selectivity.

Module C: Lateral Functionalization (C2-Methyl
Activation)[1]
The C2-methyl protons are acidic (
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) and can be deprotonated or activated for condensation reactions, particularly when the ring
nitrogen is quaternized or coordinated.

Protocol: Synthesis of Styrylquinolines (Aldol-Type
Condensation)
This reaction extends the conjugation, useful for creating fluorescent probes.

Reagents: TMQ-4-OH (1.0 equiv), Aromatic Aldehyde (e.g., Benzaldehyde, 1.2 equiv), Acetic

Anhydride (

) or Piperidine/EtOH.[1]

Method A (Acetic Anhydride): Reflux TMQ-4-OH and aldehyde in

for 4–8 hours. This often acetylates the 4-OH simultaneously, which can be hydrolyzed later.
[1]

Method B (Base Catalysis): Reflux in Ethanol with 20 mol% Piperidine.

Isolation: Pour into ice water. The styryl product usually precipitates as a colored solid

(yellow/orange).
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Figure 2: Mechanism of C2-Methyl activation and condensation.

Module D: Palladium-Catalyzed Cross-Coupling[1]
Using the 4-Chloro-2,5,8-trimethylquinoline (from Module A), we can install aryl or amine

groups.[1]

Challenge: The 5-methyl group makes the C4-Cl center sterically crowded, often inhibiting

oxidative addition of Pd. Solution: Use highly active catalyst systems (Buchwald precatalysts)

and smaller phosphine ligands (like SPhos or XPhos) that can accommodate sterics.

Protocol: Suzuki-Miyaura Coupling
Reagents: 4-Chloro-TMQ (1.0 equiv), Arylboronic acid (1.5 equiv),

(5 mol%), SPhos (10 mol%),

(2.0 equiv), Toluene/Water (10:1).
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Degassing: Combine all solids in a vial. Evacuate and backfill with Argon (3x).

Solvent: Add degassed Toluene/Water.

Reaction: Heat to 100°C for 12–18 hours.

Tip: If conversion is low, switch to 1,4-Dioxane at 110°C.[1]

Workup: Filter through Celite, extract with EtOAc.

Summary of Physical Properties & Data
Parameter Value / Characteristic Notes

Molecular Formula MW: 187.24 g/mol

C4-OH ~11.0
Exists as 4-quinolone in

neutral media

Solubility
Low in water; Moderate in

EtOH, DMSO

5,8-dimethyls decrease

aqueous solubility

TLC Detection UV Active (254 nm)
Fluoresces blue/purple under

365 nm

Key NMR Feature C2-Me singlet @ ~2.4 ppm
C5/C8-Me singlets often

overlap @ 2.5-2.7 ppm
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Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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